

Spectroscopic Properties of H-Ala-Ala-OH: An In-depth Technical Guide

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Compound of Interest

Compound Name: *H-Ala-Ala-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide **H-Ala-Ala-OH** (L-Alanyl-L-alanine). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and experimental insights for researchers in chemistry, biochemistry, and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **H-Ala-Ala-OH** in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **H-Ala-Ala-OH** is characterized by signals corresponding to the protons of the two alanine residues. The chemical shifts are influenced by the peptide bond and the terminal amino and carboxyl groups.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
α -H (N-terminal)	~4.1	Quartet	~7.2
β -CH ₃ (N-terminal)	~1.4	Doublet	~7.2
α -H (C-terminal)	~4.4	Quartet	~7.2
β -CH ₃ (C-terminal)	~1.3	Doublet	~7.2
Amide N-H	~8.1	Doublet	~7.5
Amine N-H ₂	Broad singlet	-	-
Carboxyl O-H	Broad singlet	-	-

Note: Chemical shifts can vary depending on the solvent, concentration, and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide.

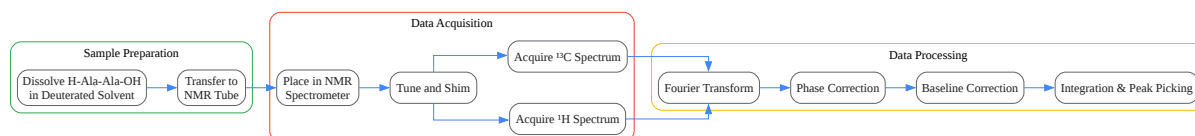
Carbon Assignment	Chemical Shift (δ) in ppm
Carbonyl (C=O) - Peptide	~173
Carbonyl (C=O) - Carboxyl	~176
α -C (N-terminal)	~50
β -C (N-terminal)	~17
α -C (C-terminal)	~51
β -C (C-terminal)	~18

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by experimental conditions.^[1]

Experimental Protocol for NMR Spectroscopy

A typical experimental protocol for obtaining NMR spectra of **H-Ala-Ala-OH** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **H-Ala-Ala-OH** in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (NH and OH). D₂O is commonly used for peptides, which will result in the exchange of labile protons with deuterium.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- **¹H NMR Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.



[Click to download full resolution via product page](#)NMR Experimental Workflow for **H-Ala-Ala-OH**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **H-Ala-Ala-OH** by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The IR spectrum of **H-Ala-Ala-OH** shows characteristic absorption bands for the amide, carboxylic acid, and amine functional groups.

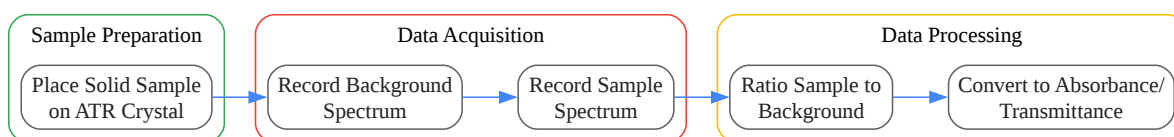
Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity	Description
O-H Stretch (Carboxylic Acid)	3300 - 2500	Strong, Broad	Hydrogen-bonded OH
N-H Stretch (Amine & Amide)	3400 - 3200	Strong, Broad	Overlaps with O-H stretch
C-H Stretch (Alkyl)	2980 - 2850	Medium	Methyl C-H bonds
C=O Stretch (Amide I)	~1650	Strong	Amide carbonyl
N-H Bend (Amide II)	~1540	Strong	Amide N-H bending and C-N stretching
C=O Stretch (Carboxylic Acid)	~1720	Strong	Carboxyl carbonyl (protonated form)
C-O Stretch / O-H Bend	1450 - 1200	Medium	Carboxylic acid

Note: The appearance of the spectrum can be influenced by the sample preparation method (e.g., KBr pellet, ATR). The zwitterionic form in the solid state will show a strong, broad absorption for the ammonium (NH₃⁺) group and a carboxylate (COO⁻) absorption around 1600-1550 cm⁻¹.^{[1][2]}

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **H-Ala-Ala-OH** is using Attenuated Total Reflectance (ATR).

- Sample Preparation: Place a small amount of the solid **H-Ala-Ala-OH** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.



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FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of **H-Ala-Ala-OH** and can provide structural information through fragmentation analysis.

Mass Spectral Data

The molecular weight of **H-Ala-Ala-OH** is 160.17 g/mol [\[1\]](#) In mass spectrometry, the molecule is typically observed as a protonated molecular ion $[M+H]^+$.

Ion	m/z (calculated)	m/z (observed)	Description
$[M+H]^+$	161.0921	~161.1	Protonated molecular ion
$[M+Na]^+$	183.0740	~183.1	Sodium adduct
Fragment 1	90.0550	~90.1	$[Ala+H]^+$ (from cleavage of the peptide bond)
Fragment 2	72.0444	~72.0	Immonium ion of Alanine

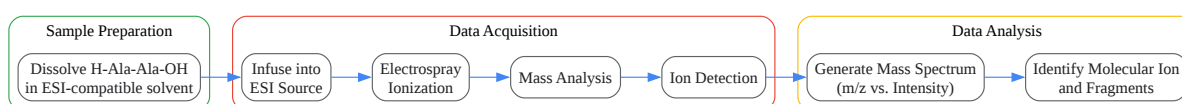
Note: The observed m/z values and the fragmentation pattern can vary depending on the ionization technique used (e.g., ESI, MALDI).

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing peptides.

- **Sample Preparation:** Prepare a dilute solution of **H-Ala-Ala-OH** (e.g., 10-100 μ M) in a solvent mixture compatible with ESI, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid helps in the protonation of the analyte.
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

- As the solvent evaporates, ions are formed and transferred into the mass analyzer.
- Acquire the mass spectrum in positive ion mode to observe protonated species.
- For structural analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.



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ESI-MS Experimental Workflow.

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References

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- 2. spectrabase.com [spectrabase.com]
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